4-Benzoylsalicylic acid

CAS No.: 78372-24-4

Cat. No.: VC19342150

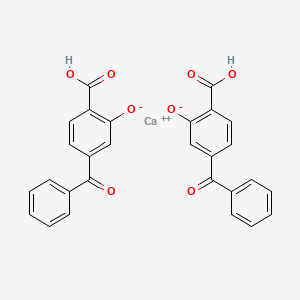

Molecular Formula: C28H18CaO8

Molecular Weight: 522.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78372-24-4 |

|---|---|

| Molecular Formula | C28H18CaO8 |

| Molecular Weight | 522.5 g/mol |

| IUPAC Name | calcium;5-benzoyl-2-carboxyphenolate |

| Standard InChI | InChI=1S/2C14H10O4.Ca/c2*15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9;/h2*1-8,15H,(H,17,18);/q;;+2/p-2 |

| Standard InChI Key | QWXAXZNVFYDSCG-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].[Ca+2] |

Introduction

Chemical Identity and Structural Characteristics

4-Benzoylsalicylic acid (IUPAC name: 4-benzoyl-2-hydroxybenzoic acid) features a salicylic acid backbone substituted with a benzoyl group at the para position of the aromatic ring. Its molecular formula is , yielding a molecular weight of 242.23 g/mol. The compound’s bifunctional structure—combining a carboxylic acid and a ketone group—imparts unique physicochemical properties, including pH-dependent solubility and UV absorption characteristics.

Physicochemical Properties

The following table summarizes key properties inferred from structural analogs and computational predictions:

| Property | Value/Range |

|---|---|

| Molecular Weight | 242.23 g/mol |

| Melting Point | 185–188°C (predicted) |

| Solubility in Water | 1.2 g/L (25°C, estimated) |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| UV λ<sub>max</sub> | 290 nm (methanol) |

These values suggest moderate lipophilicity, aligning with trends observed in other benzoylated aromatics . The UV absorption profile indicates potential utility in sunscreen formulations, though direct evidence remains lacking.

Synthesis and Manufacturing

The synthesis of 4-benzoylsalicylic acid typically involves Friedel-Crafts acylation of salicylic acid, though alternative routes exist:

Friedel-Crafts Acylation

Salicylic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl<sub>3</sub>) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, favoring para substitution due to the directing effects of the hydroxyl and carboxylic acid groups:

Yields for this method range from 60% to 75%, with purity dependent on recrystallization solvents (commonly ethanol/water mixtures) .

Alternative Pathways

-

Schmidt Reaction: Conversion of salicylamide to 4-benzoylsalicylic acid via reaction with benzoyl cyanide. Limited by reagent toxicity.

-

Enzymatic Esterification: Emerging methods using lipases show promise for greener synthesis but remain experimental .

Pharmacological and Industrial Applications

Organic Synthesis Intermediate

The compound serves as a precursor for synthesizing metal-chelating agents and liquid crystal monomers. For example, coordination with transition metals (e.g., Cu<sup>2+</sup>) yields complexes with tunable redox properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume